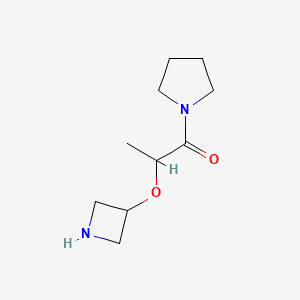
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features both azetidine and pyrrolidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. Common synthetic routes may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidine Ring: Similar cyclization reactions can be used to form the pyrrolidine ring.
Coupling Reaction: The two rings can be coupled using various reagents and conditions, such as nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one: A similar compound with a shorter carbon chain.
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)butan-1-one: A similar compound with a longer carbon chain.
Uniqueness
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one may have unique properties due to the specific arrangement of its functional groups and ring structures, which could influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H18N2O2/c1-8(14-9-6-11-7-9)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3 |
InChI Key |
HYEASZQMDWYIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


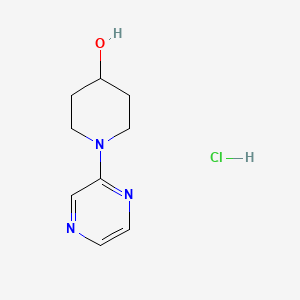

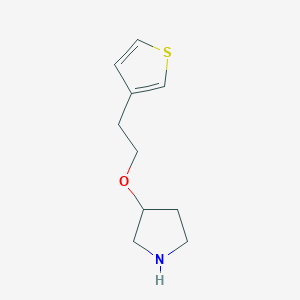

![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
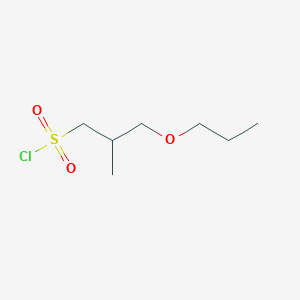

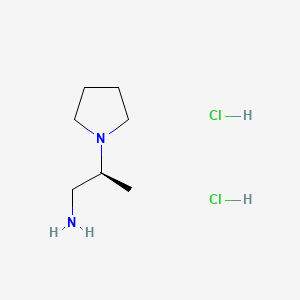
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)

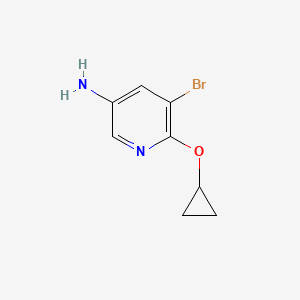
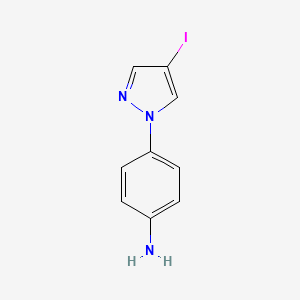
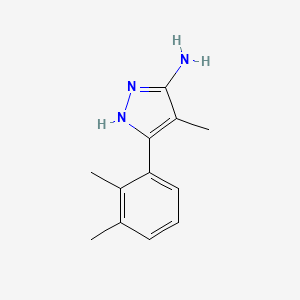
![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
